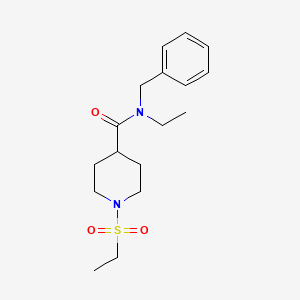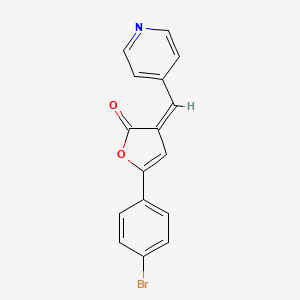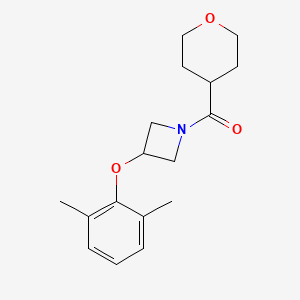![molecular formula C18H13NO3 B5379368 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol](/img/structure/B5379368.png)
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol (BVQ) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BVQ is a quinoline derivative that contains a benzodioxole moiety and a vinyl group. This compound has been synthesized through various methods, and its mechanism of action and biochemical effects have been extensively studied. In We will also list potential future directions for research on this compound.
Wirkmechanismus
The mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol can induce apoptosis in cancer cells and inhibit the growth of various bacterial and viral strains. In vivo studies have shown that 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol. One area of interest is the development of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol-based fluorescent probes for the detection of metal ions in biological and environmental samples. Another area of interest is the evaluation of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol as a potential therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol and its potential side effects.
Synthesemethoden
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol can be synthesized through various methods, including the Pd-catalyzed coupling reaction of 2-iodo-4-quinolinol with 2-bromo-1,3-benzodioxole, and the Suzuki-Miyaura coupling reaction of 2-bromo-4-quinolinol with 2-borono-1,3-benzodioxole. These methods have been optimized to produce 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol in high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has been evaluated for its anticancer, antimicrobial, and antiviral activities. In materials science, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of metal-organic frameworks. In analytical chemistry, 2-[2-(1,3-benzodioxol-5-yl)vinyl]-4-quinolinol has been used as a reagent for the determination of various analytes.
Eigenschaften
IUPAC Name |
2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c20-16-10-13(19-15-4-2-1-3-14(15)16)7-5-12-6-8-17-18(9-12)22-11-21-17/h1-10H,11H2,(H,19,20)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SICVHBAOKGNLCR-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=CC(=O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=CC(=O)C4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-propylthiophene-3-carboxamide](/img/structure/B5379292.png)
![rel-(1S,3R)-3-amino-N-benzyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopentanecarboxamide hydrochloride](/img/structure/B5379298.png)


![5-chloro-3-(2-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5379316.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,4-diazepan-5-one](/img/structure/B5379318.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(ethylthio)ethyl]acetamide](/img/structure/B5379326.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5379343.png)

![N-(2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5379348.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-phenylpropanamide](/img/structure/B5379354.png)
![1-acetyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5379355.png)
![1-(2-fluorophenyl)-4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5379362.png)